3-(5-Chloro-4-fluoropyridin-2-YL)propan-1-amine
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Overview
Description
3-(5-Chloro-4-fluoropyridin-2-YL)propan-1-amine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a pyridine ring, along with a propan-1-amine side chain. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-4-fluoropyridin-2-YL)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine.
Substitution Reaction: The starting material is treated with sodium methoxide to yield an intermediate compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-4-fluoropyridin-2-YL)propan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different amine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of corresponding oxides or other oxidized products.
Common Reagents and Conditions
Substitution: Sodium methoxide, palladium on carbon (Pd/C), ammonium formate.
Reduction: Hydrogen gas, metal catalysts like Pd/C.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while reduction reactions can produce different amine derivatives.
Scientific Research Applications
3-(5-Chloro-4-fluoropyridin-2-YL)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-4-fluoropyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its ability to interact with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol: Similar structure with a hydroxyl group instead of an amine group.
3-(5-fluoropyridin-3-yl)propan-1-amine dihydrochloride: Similar structure with a different halogen substitution pattern
Uniqueness
The uniqueness of 3-(5-Chloro-4-fluoropyridin-2-YL)propan-1-amine lies in its specific combination of chlorine and fluorine atoms on the pyridine ring, along with the propan-1-amine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H10ClFN2 |
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Molecular Weight |
188.63 g/mol |
IUPAC Name |
3-(5-chloro-4-fluoropyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H10ClFN2/c9-7-5-12-6(2-1-3-11)4-8(7)10/h4-5H,1-3,11H2 |
InChI Key |
WKYZHHWKIBUAPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1F)Cl)CCCN |
Origin of Product |
United States |
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